Cas no 908258-58-2 (m-PEG10-CH2COOH)

m-PEG10-CH2COOH is a monodisperse polyethylene glycol (PEG) derivative featuring a carboxylic acid (–COOH) functional group at the terminus, linked via a methylene (–CH2–) spacer to a 10-unit PEG chain. This compound is widely utilized in bioconjugation and linker chemistry due to its water solubility, biocompatibility, and reactive carboxyl group, which enables facile coupling with amines or other nucleophiles via carbodiimide chemistry. The PEG spacer enhances solubility and reduces immunogenicity in biological applications. Its well-defined structure (monodisperse) ensures consistent performance in drug delivery, protein modification, and surface functionalization. The methylene spacer provides stability while maintaining reactivity, making it suitable for controlled bioconjugation workflows.
m-PEG10-CH2COOH structure
m-PEG10-CH2COOH structure
Product Name:m-PEG10-CH2COOH
CAS No:908258-58-2
MF:C23H46O13
MW:530.603549480438
CID:69432
PubChem ID:53401073
Update Time:2025-06-24

m-PEG10-CH2COOH Chemical and Physical Properties

Names and Identifiers

    • 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid
    • 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
    • 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid (9CI)
    • [2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
    • m-PEG10-CH2COOH
    • DA-75691
    • m-PEG11-CH2CO2H
    • m-PEG10-CH2COOH?
    • mPEG10-CH2COOH
    • HY-133285
    • SCHEMBL3542228
    • 2,5,8,11,14,17,20,23,26,29,32-UNDECAOXATETRATRIACONTAN-34-OIC ACID
    • E83653
    • 908258-58-2
    • MS-29808
    • DTXSID80694784
    • AKOS040743423
    • m-PEG11-CH2COOH
    • BP-24463
    • m-PEG10-acetic acid
    • CS-0116193
    • Inchi: 1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25)
    • InChI Key: DNJQYLLQMMESPG-UHFFFAOYSA-N
    • SMILES: O=C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)O

Computed Properties

  • Exact Mass: 530.29384152g/mol
  • Monoisotopic Mass: 530.29384152g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 32
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 139Ų

Experimental Properties

  • Density: 1.122

m-PEG10-CH2COOH Pricemore >>

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m-PEG10-CH2COOH Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Anisole Solvents: Dichloromethane ;  5 h, rt
Reference
Monodisperse oligoethylene glycols modified propofol prodrugs
Deng, Tao; Mao, Xianglan; Li, Yu; Bo, Shaowei; Yang, Zhigang; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3502-3505

m-PEG10-CH2COOH Preparation Products

m-PEG10-CH2COOH Suppliers

Amadis Chemical Company Limited
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(CAS:908258-58-2)m-PEG10-CH2COOH
Order Number:A943086
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:45
Price ($):1043.0/209.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:908258-58-2)m-PEG10-CH2COOH
A943086
Purity:99%/99%
Quantity:5g/1g
Price ($):1043.0/209.0
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